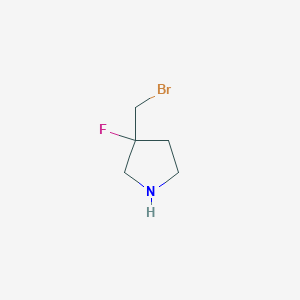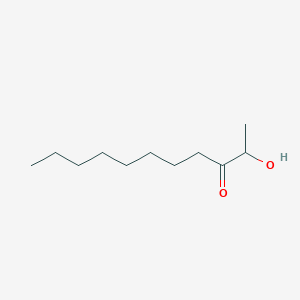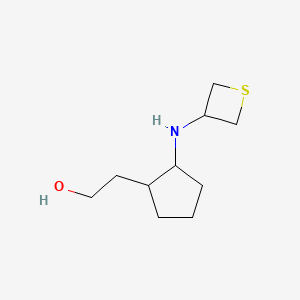
2-(2-(Thietan-3-ylamino)cyclopentyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Thietan-3-ylamino)cyclopentyl)ethan-1-ol is a compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thietane-containing compounds often involves nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, and nucleophilic cyclizations . For instance, the preparation of 2-(2-(Thietan-3-ylamino)cyclopentyl)ethan-1-ol might involve the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates .
Industrial Production Methods
Industrial production methods for thietane derivatives typically involve large-scale nucleophilic thioetherifications and photochemical cycloadditions. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Thietan-3-ylamino)cyclopentyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thietane ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium sulfide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
2-(2-(Thietan-3-ylamino)cyclopentyl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds.
Biology: Thietane derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Thietane-containing compounds are explored for their potential use in pharmaceuticals, particularly as antiviral and anticancer agents.
Industry: Thietane derivatives are used in the production of pesticides and sweeteners.
Mechanism of Action
The mechanism of action of 2-(2-(Thietan-3-ylamino)cyclopentyl)ethan-1-ol involves its interaction with molecular targets and pathways. The thietane ring can interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thietane derivatives, such as:
- 2-(Thietan-3-ylamino)propan-1-ol
- 1-(Thietan-2-yl)ethan-1-ol
- Thietanose nucleosides
Uniqueness
2-(2-(Thietan-3-ylamino)cyclopentyl)ethan-1-ol is unique due to its specific structure, which combines a thietane ring with a cyclopentyl group and an ethan-1-ol moiety.
Properties
Molecular Formula |
C10H19NOS |
|---|---|
Molecular Weight |
201.33 g/mol |
IUPAC Name |
2-[2-(thietan-3-ylamino)cyclopentyl]ethanol |
InChI |
InChI=1S/C10H19NOS/c12-5-4-8-2-1-3-10(8)11-9-6-13-7-9/h8-12H,1-7H2 |
InChI Key |
WDWQMFUOGLNGLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)NC2CSC2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-methylimidazo[1,2-c]pyrimidine](/img/structure/B12985366.png)
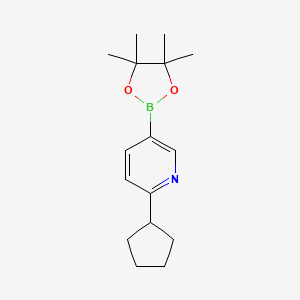
![tert-Butyl 6-(4-bromophenyl)-8-oxo-2,5,7-triazaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B12985383.png)
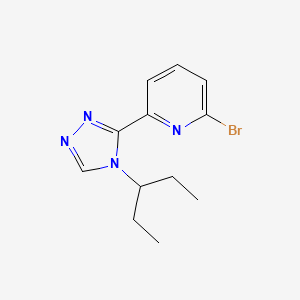
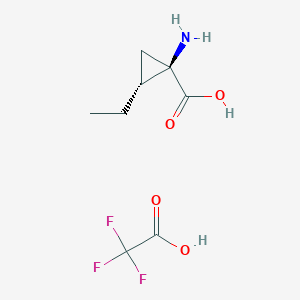
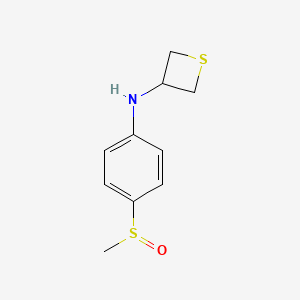
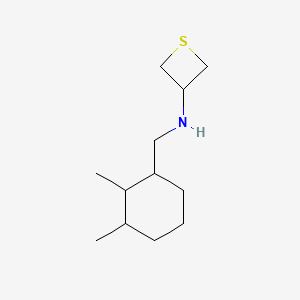
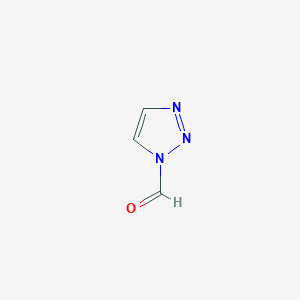
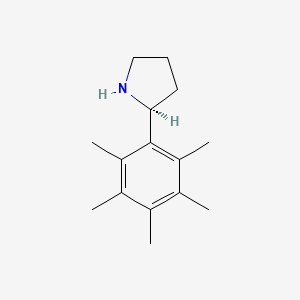
![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate](/img/structure/B12985414.png)
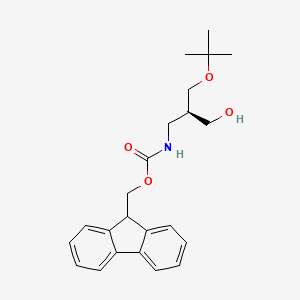
![3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12985428.png)
